SMYD3 Biochemical Potency Benchmarking Against 4-Fluorobenzyl and 6-Methylpyridin-2-yl Regioisomers
Within the pyrrolidine carboxamide chemotype disclosed for SMYD3 inhibition, substitution at the N-benzyl position with a 4-chlorobenzyl group has been associated with improved biochemical potency relative to the corresponding 4-fluorobenzyl analog, as inferred from the SAR trends reported across the compound series . While specific IC₅₀ values for CAS 1904098-65-2 have not been publicly disclosed in peer-reviewed literature, the patent SAR table qualitatively indicates that electron-withdrawing 4-Cl substitution enhances target engagement compared to 4-F, and that the 5-methylpyridin-2-yl regioisomer offers a distinct selectivity window relative to the 6-methylpyridin-2-yl counterpart .
| Evidence Dimension | Biochemical SMYD3 inhibition (qualitative SAR rank order) |
|---|---|
| Target Compound Data | 4-Chlorobenzyl analog; qualitative rank: active (exact Ki/IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | 4-Fluorobenzyl analog (CAS 1904030-67-6) and 6-methylpyridin-2-yl regioisomer (CAS not assigned); qualitative rank: moderately active |
| Quantified Difference | Directional SAR indicates improved potency for 4-Cl over 4-F at the N-benzyl position, and altered selectivity for 5-methylpyridin-2-yl vs. 6-methylpyridin-2-yl. Exact fold-change values are not publicly available. |
| Conditions | In vitro biochemical assay; recombinant SMYD3; patent-disclosed SAR series |
Why This Matters
For screening programs targeting SMYD-dependent cancers, selecting the 4-chlorobenzyl-5-methylpyridin-2-yloxy variant over the 4-fluoro or 6-methyl analogs may yield the highest biochemical potency within the available patent space, reducing the risk of false-negative hits in primary screens.
- [1] Cloonan Foley, M. A., Kuntz, K. W., Mitchell, L. H., et al. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application Publication No. US 2017/0247326 A1, August 31, 2017. View Source
